Cycloserine diketopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(aminooxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJUCSMJGKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CON)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923387 | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-99-5 | |

| Record name | Cycloserine diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cycloserine Diketopiperazine

Introduction

D-cycloserine is a crucial second-line broad-spectrum antibiotic, primarily utilized in the treatment of multidrug-resistant tuberculosis[1][2][3]. Its mechanism of action involves the inhibition of two essential enzymes in bacterial cell wall synthesis: D-alanine racemase and D-alanine:D-alanine ligase[3][4]. A notable characteristic of D-cycloserine is its propensity to dimerize, forming a cyclic dipeptide known as Cycloserine diketopiperazine, chemically identified as (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[5][6]. This dimerization product is often found as an impurity in pharmaceutical formulations of D-cycloserine and its formation is influenced by various environmental factors[7][8]. Understanding the chemical properties of this diketopiperazine is paramount for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and safety of D-cycloserine therapies. This guide provides a comprehensive overview of the core chemical characteristics of this compound, grounded in scientific literature and field-proven insights.

Chemical Structure and Identification

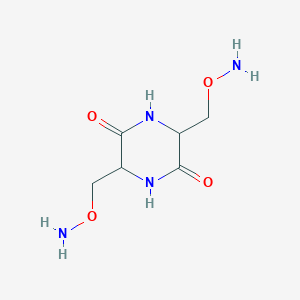

This compound is a cyclic compound belonging to the diketopiperazine class, formed through the condensation of two D-cycloserine molecules[9]. Its structure features a six-membered ring with two amide groups at opposing positions[10].

-

IUPAC Name : (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[5]

-

Synonyms : 3,6-Bis((aminooxy)methyl)-2,5-piperazinedione, Cycloserine impurity A, D-Cycloserine dimer[5][9]

Caption: Chemical structure of (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various environments, including its solubility and potential for crossing biological membranes.

| Property | Value | Reference |

| Molecular Weight | 204.18 g/mol | [5][12] |

| XLogP3-AA | -3.0 | [5] |

| Hydrogen Bond Donor Count | 4 | [12] |

| Hydrogen Bond Acceptor Count | 4 | [12] |

| Rotatable Bond Count | 2 | [12] |

| Exact Mass | 204.08585488 Da | [5][12] |

| Topological Polar Surface Area | 129 Ų | [5][12] |

| Complexity | 210 | [5][12] |

The compound is generally soluble in polar solvents, a property influenced by its multiple hydrogen bond donors and acceptors[9].

Stability and Degradation

The stability of this compound is a critical factor, particularly in the context of pharmaceutical formulations where its parent compound, D-cycloserine, is the active ingredient.

Dimerization of D-Cycloserine

D-cycloserine can undergo dimerization to form the diketopiperazine. This reaction is notably influenced by the surrounding chemical environment:

-

pH : D-cycloserine is unstable in acidic conditions (pH 1-2) and readily converts to its dimer[7][8]. Conversely, D-cycloserine itself shows greater stability under alkaline conditions, with maximum stability at a pH of 11.5[2]. The dimerization process involves the formation of a cis-3,6-bis(aminooxymethyl)-2,5-piperazinedione[6].

-

Solvents : The choice of solvent can significantly impact the rate of dimerization. For instance, acetonitrile has been reported to initiate the dimerization of D-cycloserine, leading to recommendations to use methanol instead as a solvent during analysis[7].

-

Physical State : This conversion to the dimer can occur in both the solid-state and in solution[6][7]. The presence of water vapor has been shown to accelerate the dimerization in the solid state[6].

Hydrolysis and Stability of the Diketopiperazine Ring

Diketopiperazines, as a class, are known for their relative stability against proteolysis compared to their linear peptide counterparts[10][13]. However, they are susceptible to hydrolysis under certain conditions. The hydrolysis of diketopiperazines can lead to the formation of dipeptides or the constituent amino acids[14][15]. The hydrolysis of this compound can be influenced by pH, with studies on similar diketopiperazines showing that intramolecular cyclization to the diketopiperazine is favored at acidic pH (≤ 4), while hydrolysis to the dipeptide predominates at higher pH levels (> 5)[14].

Thermal Stability

Studies on the thermal decomposition of D-cycloserine indicate that it has low thermal stability, with intense exothermic decomposition beginning around 145°C[16][17]. This instability is attributed to the five-membered heterocycle with a [–C–O–N–] group, which is prone to breaking the N-O bond[16]. While specific studies on the thermal decomposition of the diketopiperazine are less common, the inherent instability of the cycloserine monomer suggests that the diketopiperazine may also be susceptible to thermal degradation. Diketopiperazines in general can undergo epimerization under thermal conditions[10].

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by its functional groups. The presence of two aminooxy groups allows for reactions with aldehydes and ketones to form oxime derivatives, a reaction of significance in organic synthesis[8].

Diketopiperazines can also undergo epimerization at the α-carbons under acidic, basic, or thermal conditions[10]. This can lead to a mixture of cis and trans isomers. While many naturally occurring diketopiperazines exist in the more strained cis configuration, the trans isomer is often more stable[18][19].

Spectroscopic Properties and Analysis

The analysis and quantification of this compound, especially as an impurity in D-cycloserine, present analytical challenges.

-

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a common method for analyzing D-cycloserine and its impurities. However, the quantification of the cycloserine dimer can be problematic due to its nucleophilic nature, which may cause it to bind to free silanol groups on the HPLC column, leading to unrepeatable peak areas[7]. The acidic mobile phase (pH 2.8) used in some pharmacopoeial methods can also promote the on-column dimerization of D-cycloserine[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Diffusion-Ordered Spectroscopy (DOSY) NMR has been proposed as a more reliable method for the accurate identification and quantification of the cycloserine dimer, as it allows for the separation of signals from D-cycloserine and its impurities without the interaction issues seen in HPLC[7][20]. ¹H NMR is also a key technique for distinguishing between cis and trans isomers of diketopiperazines based on the chemical shifts of the α-protons[18][21].

Experimental Protocols

General Synthesis of Diketopiperazines

The synthesis of diketopiperazines can be achieved through various routes, often starting from amino acids. A general, multi-step approach is outlined below[18][19][22]:

-

Amino Acid Protection and Esterification : The synthesis often begins with the protection of the amino group of the starting amino acid (e.g., with a Boc group) and the esterification of the carboxylic acid group (e.g., to a methyl ester).

-

Peptide Coupling : The protected and esterified amino acid is then coupled with a second amino acid (which may also be protected) to form a linear dipeptide.

-

Deprotection : The protecting groups are removed. For instance, the Boc group is removed under acidic conditions.

-

Intramolecular Cyclization : The deprotected linear dipeptide is then induced to undergo intramolecular cyclization to form the diketopiperazine ring. This is often achieved by heating the dipeptide in a suitable solvent like methanol[23].

Caption: A generalized workflow for the synthesis of diketopiperazines.

Workflow for Analysis of this compound Impurity

The analysis of this compound as an impurity in a D-cycloserine drug substance requires a carefully controlled workflow to minimize analytical artifacts.

-

Sample Preparation : Dissolve the D-cycloserine sample in a solvent that minimizes dimerization, such as methanol[7]. Avoid using acetonitrile.

-

Chromatographic Separation : Employ a suitable HPLC method, potentially an ion-pair reversed-phase method, to separate D-cycloserine from its dimer and other impurities. Careful column conditioning may be necessary to obtain repeatable results for the dimer[7].

-

Detection : Use UV detection at an appropriate wavelength to quantify the separated components.

-

Quantification : Calculate the percentage of the diketopiperazine impurity based on the peak areas relative to the D-cycloserine peak and/or a reference standard of the dimer.

Caption: A conceptual workflow for the HPLC analysis of this compound.

Biological Relevance

While primarily considered an impurity in D-cycloserine preparations, the diketopiperazine moiety is found in a vast number of biologically active natural products with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties[9][24][25]. This compound itself has been noted for its potential antimicrobial properties[8]. An interesting historical hypothesis even suggested that the active form of D-cycloserine in vivo might be its dimer[7]. However, the primary focus in a pharmaceutical context remains on controlling its presence as an impurity due to the well-established activity of the monomeric D-cycloserine.

Conclusion

This compound, the dimeric form of the antibiotic D-cycloserine, possesses a unique set of chemical properties that are of significant interest to pharmaceutical scientists and researchers. Its formation is highly dependent on environmental conditions such as pH and solvent choice, presenting challenges for the stability and analysis of D-cycloserine formulations. A thorough understanding of its structure, stability, and reactivity is essential for developing robust analytical methods, ensuring the quality of D-cycloserine-based therapies, and exploring the potential biological activities of this and related diketopiperazine compounds.

References

-

Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC - NIH. (2022-01-13). Retrieved from [Link]

-

Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis | Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

-

Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed. (1993-02-01). Retrieved from [Link]

-

This compound | C6H12N4O4 | CID 6994670 - PubChem - NIH. Retrieved from [Link]

-

Cycloserine - Wikipedia. Retrieved from [Link]

-

3,6-Bis(aminooxymethyl)piperazine-2,5-dione | C6H12N4O4 | CID 84037 - PubChem. Retrieved from [Link]

-

d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - NIH. (2020-03-16). Retrieved from [Link]

-

Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - NIH. (2010-09-21). Retrieved from [Link]

-

Novel diketopiperazine metabolism in a microorganism: two-step hydrolysis of cyclo(Gly-Leu) to amino acids and preliminary characterization of cyclo(Gly-Leu) hydrolase and dipeptidase - PubMed. (2000). Retrieved from [Link]

-

Molecular Structure and Dimerization of d-Cycloserine in the Solid State. (2006-08-20). Retrieved from [Link]

-

Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2013-08-30). Retrieved from [Link]

-

Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine | Biochemistry - ACS Publications. (2013-09-13). Retrieved from [Link]

-

Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific. Retrieved from [Link]

-

On the Mechanism of Thermal Decomposition of D-cycloserine and Terizidone. (2021-01-01). Retrieved from [Link]

-

Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC - NIH. (2020-04-07). Retrieved from [Link]

-

2,5-Diketopiperazine - Wikipedia. Retrieved from [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. (2023-02-23). Retrieved from [Link]

-

Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981-06-26). Retrieved from [Link]

-

The synthesis and anticancer activity of selected diketopiperazines - ResearchGate. (2013-01-01). Retrieved from [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. (2023-02-23). Retrieved from [Link]

-

Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC. (2013-08-30). Retrieved from [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023). Retrieved from [Link]

-

USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY Shigeki Sano,*. (2008-11-14). Retrieved from [Link]

-

Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - MDPI. (2020-04-07). Retrieved from [Link]

-

Cycloserine | C3H6N2O2 | CID 6234 - PubChem - NIH. Retrieved from [Link]

-

Diketopiperazines - Baran Lab. Retrieved from [Link]

-

Thermal Decomposition of D-cycloserine and Terizidone - ResearchGate. (2019-01-01). Retrieved from [Link]

-

Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - MDPI. (2021-06-03). Retrieved from [Link]

-

This compound (Mixture of Isomers) - CAS - 1204-99-5 | Axios Research. Retrieved from [Link]

-

Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC - NIH. (2021-11-10). Retrieved from [Link]

-

3,6-Bis(hydroxymethyl)-2,5-piperazinedione | C6H10N2O4 | CID 138542 - PubChem. Retrieved from [Link]

-

"Use of NMR Metabolomics to Analyze the Targets of D-cycloserine in My" by Steven M. Halouska, Ofelia Chacon et al. (2010-01-01). Retrieved from [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed. (2021-01-26). Retrieved from [Link]

-

(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione - PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cycloserine - Wikipedia [en.wikipedia.org]

- 3. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 4. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H12N4O4 | CID 6994670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione | 16337-02-3 | > 95% [smolecule.com]

- 9. CAS 1204-99-5: this compound | CymitQuimica [cymitquimica.com]

- 10. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 11. This compound (Mixture of Isomers) - CAS - 1204-99-5 | Axios Research [axios-research.com]

- 12. 2,5-Piperazinedione, 3,6-bis[(aminooxy)methyl]- | C6H12N4O4 | CID 84037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel diketopiperazine metabolism in a microorganism: two-step hydrolysis of cyclo(Gly-Leu) to amino acids and preliminary characterization of cyclo(Gly-Leu) hydrolase and dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 24. researchgate.net [researchgate.net]

- 25. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and isolation of Cycloserine diketopiperazine

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Cycloserine Diketopiperazine

Foreword: The Inevitable Dimer

In the realm of natural product chemistry and pharmaceutical development, the journey from a bioactive molecule's discovery to its clinical application is rarely linear. It is a path often complicated by the inherent reactivity of the molecule itself. D-cycloserine, a critical second-line antibiotic against Mycobacterium tuberculosis, is a prime example of this principle.[1][2][3] Discovered in the mid-1950s from Streptomyces garyphalus and Streptomyces orchidaceus, its structural analogy to the amino acid D-alanine allows it to cunningly disrupt bacterial cell wall synthesis.[2][3][4] However, this same amino acid-like structure predisposes it to a common fate: dimerization.

Under various conditions, two molecules of D-cycloserine can undergo a cyclodehydration reaction to form a stable six-membered ring known as a diketopiperazine (DKP).[5] This transformation yields (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione, a distinct chemical entity often referred to as this compound or the cycloserine dimer.[6][7][8] While frequently viewed as a degradation product or a process-related impurity in the manufacturing of D-cycloserine, the diketopiperazine's isolation and characterization are paramount for ensuring the drug's quality, stability, and safety. This guide provides a comprehensive technical overview of the formation, isolation, and analytical validation of this significant cycloserine derivative.

Part 1: The Genesis of this compound

The formation of the 2,5-diketopiperazine scaffold is a thermodynamically favorable process resulting from the condensation of two α-amino acids.[5][9] In the case of cycloserine, this intramolecular cyclization of a dipeptide intermediate leads to the formation of the DKP.

Mechanism of Dimerization

The dimerization is a condensation reaction where the amino group of one cycloserine molecule attacks the carbonyl group of a second molecule, ultimately leading to the formation of two amide bonds and the elimination of two water molecules. This process is significantly influenced by environmental factors.

-

pH: D-cycloserine is known to be unstable in acidic environments (pH 1-2).[6] These conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another cycloserine molecule, thus promoting dimerization.[6] Conversely, cycloserine exhibits its greatest stability at a pH of 11.5.[4]

-

Temperature and Solvent: Thermal stress during synthesis, purification, or storage can provide the activation energy needed for the dimerization to occur. The choice of solvent also plays a critical role, as solvents can influence the solubility and reactivity of the cycloserine monomers.[10]

The dimerization presents a significant challenge for researchers and pharmaceutical manufacturers, as the standard analytical methods for D-cycloserine, such as the HPLC-UV method outlined in the International Pharmacopoeia, can themselves promote the formation of the dimer, leading to inaccurate measurements.[6]

Visualizing the Dimerization Pathway

The following diagram illustrates the condensation of two D-cycloserine molecules to form the diketopiperazine structure.

Sources

- 1. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cycloserine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione | 16337-02-3 | > 95% [smolecule.com]

- 7. 2,5-Piperazinedione, 3,6-bis[(aminooxy)methyl]- | C6H12N4O4 | CID 84037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1204-99-5: this compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Synthesis and Characterization of Cycloserine Diketopiperazine

Foreword: From Antibiotic to a Molecule of Intrigue

D-Cycloserine, a stalwart in the arsenal against multidrug-resistant tuberculosis, is a molecule of profound clinical significance.[1][2][3] As a structural analog of D-alanine, its mechanism of action lies in the elegant disruption of bacterial cell wall biosynthesis.[4] However, beyond its therapeutic role, D-cycloserine holds a latent chemical reactivity that gives rise to a fascinating derivative: its corresponding 2,5-diketopiperazine. This cyclic dipeptide, formally known as (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione, is often encountered as a degradation product and impurity in pharmaceutical formulations of D-cycloserine.[5]

This technical guide moves beyond viewing cycloserine diketopiperazine as a mere impurity. Instead, we delve into its deliberate synthesis, comprehensive characterization, and potential as a molecule of interest in its own right. For researchers in drug development, medicinal chemistry, and materials science, understanding the formation and properties of this derivative is crucial for ensuring the quality of D-cycloserine-based therapies and for unlocking new applications for diketopiperazine scaffolds.

The Genesis of this compound: A Mechanistic Perspective

The formation of this compound is a classic example of intramolecular aminolysis, a common pathway for the cyclization of dipeptides.[6] The dimerization of D-cycloserine is understood to proceed through a two-step mechanism, which is significantly influenced by environmental conditions such as pH, temperature, and concentration.

Mechanism of Dimerization

-

Intermolecular Nucleophilic Attack: The process is initiated by the nucleophilic attack of the primary amine of one D-cycloserine molecule on the carbonyl carbon of the lactone ring of a second D-cycloserine molecule. This ring-opening reaction forms a linear dipeptide intermediate.

-

Intramolecular Cyclization: The newly formed dipeptide, now possessing a terminal carboxylic acid and a terminal amine, undergoes a rapid intramolecular condensation. The amino group of what was the first cycloserine molecule attacks the carboxyl group of the second, eliminating two molecules of water and forming the stable six-membered diketopiperazine ring.

dot digraph "Dimerization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} arrop Figure 1: Proposed mechanism for the dimerization of D-cycloserine.

The stability of D-cycloserine is greatest under basic conditions (pH ~11.5), while it readily degrades in neutral or acidic environments. This degradation is a key factor in the spontaneous formation of the diketopiperazine, making pH control paramount in both the storage of D-cycloserine and the controlled synthesis of its dimer.

Controlled Synthesis of this compound

While often an unintended byproduct, the synthesis of this compound can be controlled and optimized for yield and purity. The following protocol is a scientifically grounded approach based on the principles of diketopiperazine formation.

Experimental Protocol: Synthesis

Objective: To synthesize (3R,6R)-3,6-bis((aminooxy)methyl)piperazine-2,5-dione from D-cycloserine.

Materials:

-

D-Cycloserine

-

Deionized water

-

0.1 M Phosphate buffer (pH 7.4)

-

Methanol

-

Diethyl ether

-

Rotary evaporator

-

Lyophilizer

-

Standard laboratory glassware

Procedure:

-

Dissolution: Prepare a concentrated solution of D-cycloserine (e.g., 100 mg/mL) in 0.1 M phosphate buffer (pH 7.4). The slightly acidic to neutral pH will facilitate the initial intermolecular reaction.

-

Incubation: Incubate the solution at an elevated temperature (e.g., 50-60 °C) with gentle stirring for 24-48 hours. The increased temperature accelerates the rate of both the initial ring opening and the subsequent cyclization.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), observing the depletion of the D-cycloserine starting material and the appearance of a new, more nonpolar spot/peak corresponding to the diketopiperazine.

-

Solvent Removal: Once the reaction has reached completion (or equilibrium), concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the water.

-

Purification - Precipitation: To the concentrated aqueous solution, add cold methanol to precipitate the diketopiperazine, which is generally less soluble in alcohols than the monomeric D-cycloserine.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any residual water and organic-soluble impurities.

-

Drying: Dry the purified this compound under high vacuum or by lyophilization to yield a stable, crystalline solid.

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous identification and characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the diketopiperazine and confirming its stereochemistry.

Predicted ¹H NMR Spectrum (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Doublet of doublets | 2H | Cα-H | Protons on the chiral centers of the diketopiperazine ring. |

| ~3.8 | Multiplet | 4H | -CH₂-O- | Diastereotopic protons of the methylene group adjacent to the oxygen. |

Predicted ¹³C NMR Spectrum (in D₂O):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carbonyl carbons of the amide groups in the diketopiperazine ring. |

| ~75 | -CH₂-O- | Methylene carbons adjacent to the oxygen atom. |

| ~55 | Cα | Alpha-carbons of the diketopiperazine ring. |

The symmetry of the (3R,6R) isomer results in a simplified NMR spectrum compared to what would be expected for a mixed (R,S) diastereomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

Expected ESI-MS Data:

| m/z | Ion |

| 205.09 | [M+H]⁺ |

| 227.07 | [M+Na]⁺ |

| 409.17 | [2M+H]⁺ |

Proposed ESI-MS/MS Fragmentation Pattern ([M+H]⁺ = 205.09):

A primary fragmentation pathway would involve the cleavage of the C-C bond between the alpha-carbon and the methylene group, followed by the loss of the aminoxy-methyl side chain.

dot digraph "MS_Fragmentation" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} arrop Figure 2: Proposed ESI-MS/MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretch | Amide |

| 2850-2950 | C-H stretch | Methylene |

| ~1660 | C=O stretch (Amide I) | Diketopiperazine |

| ~1540 | N-H bend (Amide II) | Diketopiperazine |

| 1050-1150 | C-O stretch | Ether-like linkage |

The strong absorption band around 1660 cm⁻¹ is highly characteristic of the cis-amide bond within the diketopiperazine ring.[7]

X-ray Crystallography

While specific crystallographic data for this compound is not widely published, studies on similar 3,6-disubstituted diketopiperazines suggest that the ring typically adopts a non-planar "boat" conformation.[7] This conformation minimizes steric hindrance between the side chains. Obtaining single crystals of this compound would be invaluable for definitively determining its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Potential Applications and Biological Significance

The biological profile of this compound is not as extensively studied as its parent compound. However, existing research and the activities of other diketopiperazines suggest several avenues for investigation.

-

Modulation of Enzyme Activity: An early study indicated that the dimer of D-cycloserine can induce tyrosine aminotransferase in hypophysectomized rats, an effect not observed with D-cycloserine itself.[8] This suggests that the diketopiperazine may have unique interactions with biological targets.

-

Neuroactivity: Given that D-cycloserine is a known partial agonist of the NMDA receptor, its dimer could possess interesting neuroactive properties. The more rigid and lipophilic structure of the diketopiperazine may alter its binding affinity and selectivity for various receptor subtypes.

-

Antimicrobial and Anti-cancer Properties: Diketopiperazines are a class of natural products known for their diverse biological activities, including antimicrobial and anti-neoplastic effects.[9][10] Screening this compound for such activities could reveal novel therapeutic applications.

-

Biomaterial Scaffolds: The rigid, self-assembling nature of diketopiperazines makes them attractive building blocks for the development of hydrogels and other biomaterials for drug delivery and tissue engineering.

Conclusion and Future Directions

This compound, far from being a simple degradation product, is a molecule with a rich chemistry and untapped potential. This guide has provided a framework for its controlled synthesis and comprehensive characterization, laying the groundwork for further research. Future investigations should focus on:

-

Optimization of Synthesis: A systematic study of reaction conditions (pH, temperature, catalysts) to maximize the yield and purity of the diketopiperazine.

-

Definitive Structural Elucidation: Obtaining high-resolution NMR and single-crystal X-ray diffraction data to provide a complete picture of its structure in solution and in the solid state.

-

Pharmacological Profiling: A thorough investigation of its biological activities, including its effects on the central nervous system, its potential as an antimicrobial or anti-cancer agent, and its interactions with the enzymatic targets of D-cycloserine.

By embracing the complexity of D-cycloserine's chemistry, the scientific community can both improve the quality of existing tuberculosis treatments and potentially discover new therapeutic and technological applications for the intriguing this compound.

References

- Khan, A. A. (2017). EXPERIMENTAL AND THEORETICAL VIBRATIONAL SPECTROSCOPIC STUDIES OF DIKETOPIPERAZINES. University of Greenwich.

- Sano, S., et al. (2008). USE OF DIKETOPIPERAZINES FOR DETERMINING ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED SERINES BY H-NMR SPECTROSCOPY. HETEROCYCLES, 79, 781-789.

- Kuganathan, N., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs, 19(6), 334.

- Kuganathan, N., et al. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.

- Pérez-Mellor, A., & Zehnacker, A. (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP)

- Pitsawong, W., et al. (2023). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis.

-

ALLMPUS. (n.d.). This compound. Retrieved from [Link]

- Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(11), 3324.

-

LookChem. (n.d.). Cas 16337-02-3,(3R,6R)-3,6-Bis[(aminooxy)methyl]. Retrieved from [Link]

- Cheam, T. C., & Krimm, S. (1984). Vibrational analysis of crystalline diketopiperazine—I. Raman and i.r. spectra. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(5), 481-501.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1-3 a. Retrieved from [Link]

- Peloquin, C. A., et al. (2014). Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 88, 475-481.

- Chemistry LibreTexts. (2023, August 29).

- [Article in Russian]. (1976).

- Cheam, T. C., & Krimm, S. (1984). Vibrational analysis of crystalline diketopiperazine—I. Raman and i.r. spectra. SciSpace.

- MDPI. (2021). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile.

- Kunc, F., et al. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Pharmaceuticals, 14(11), 1105.

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Makuc, D., et al. (2020). Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. Molecules, 25(7), 1716.

- Bhuyan, B. K., et al. (1975). Studies with 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride. I. Cell kinetic and biologic effects in cultured L1210, human epidermoid No. 2, and adenocarcinoma 755 cells. Cancer Research, 35(3), 567-573.

- Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.

- de Chiara, C., et al. (2020). d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition.

- Kilian, G., et al. (2007). Biological activity of selected tyrosine-containing 2,5-diketopiperazines. Methods and Findings in Experimental and Clinical Pharmacology, 29(8), 523-528.

- Morrison, L. J., et al. (2014). IR action spectroscopy shows competitive oxazolone and diketopiperazine formation in peptides depends on peptide length and identity of terminal residue in the departing fragment. Analyst, 139(9), 2137-2143.

- American Chemical Society. (2016, March 21). D-Cycloserine.

- de Chiara, C., et al. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition.

- Al-Huniti, M. H., et al. (2019). Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study. Journal of Analytical Toxicology, 43(6), 441-448.

- Williams, D. E., et al. (2023). Molecular Dynamics Simulations Guide Chimeragenesis and Engineered Control of Chemoselectivity in Diketopiperazine Dimerases. Journal of the American Chemical Society, 145(1), 247-256.

-

ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Repeatability of the cycloserine dimer chromatographic peak areas. Retrieved from [Link]

- ResearchGate. (2025, August 6). (PDF) Biological activity of tyrosine-containing 2,5-diketopiperazines.

- Płaziński, W., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C6H12N4O4 | CID 6994670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. [Effect of the antibiotic D-cycloserine and its dimer on the activity of tyrosine aminotransferase in liver tissue of intact, adrenalectomized and hypophysectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of Cycloserine Diketopiperazine

Abstract

D-cycloserine, a critical second-line antibiotic for treating multidrug-resistant tuberculosis, is a structural analog of the amino acid D-alanine.[1][2] Its therapeutic action involves the inhibition of two essential enzymes in bacterial cell wall biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3] However, cycloserine is susceptible to degradation, particularly through dimerization, which can impact its efficacy and complicate pharmaceutical formulations. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of its primary degradation product, the diketopiperazine (DKP) derivative, (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione.[4] We will detail a multi-faceted analytical strategy, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust elucidation workflow.

The Analyte: Formation and Physicochemical Context

The journey to elucidating a structure begins with understanding the analyte's origin and properties. Cycloserine's inherent instability can lead to the formation of various impurities, the most significant of which is its cyclic dimer.[5]

Mechanism of Diketopiperazine Formation

Diketopiperazines (DKPs), also known as cyclic dipeptides, are the smallest class of cyclic peptides.[6][7] They are commonly formed by the condensation of two α-amino acids.[7] In the case of cycloserine, two molecules undergo intermolecular cyclization to form the six-membered piperazine-2,5-dione ring. This process is often spontaneous, especially under specific pH and temperature conditions.[8][9] While cycloserine is most stable under basic conditions (pH 11.5), it degrades in neutral or acidic solutions, which are common in pharmaceutical preparations and biological media.[1][10] The degradation in culture medium has been shown to be continuous and significant enough to alter minimum inhibitory concentration (MIC) values in drug susceptibility testing.[11][12]

Caption: Formation pathway of this compound.

Physicochemical Properties

Understanding the key differences between the monomer and the dimer is crucial for selecting appropriate analytical techniques.

| Property | D-Cycloserine | This compound | Rationale for Elucidation |

| IUPAC Name | (R)-4-Amino-1,2-oxazolidin-3-one[1] | (3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione[4] | Defines the target structure. |

| Formula | C₃H₆N₂O₂[1] | C₆H₁₂N₄O₄[4] | Dimerization doubles the elemental composition. |

| Molar Mass | 102.09 g/mol [1] | 204.18 g/mol [4] | Mass spectrometry will be the primary tool for confirming this mass difference. |

| Structure | 5-membered isoxazolidinone ring | 6-membered diketopiperazine ring | NMR spectroscopy will be essential to confirm the change in ring structure and connectivity. |

The Elucidation Strategy: A Multi-pronged Analytical Approach

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Dimerization

Mass spectrometry (MS) is the first-line technique to confirm the presence of the dimer. Its high sensitivity allows for the detection of the DKP even at low impurity levels.[6] Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which keeps the cyclic structure intact.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the sample containing cycloserine in a suitable solvent compatible with the mobile phase (e.g., water with 0.1% formic acid, or methanol) to a concentration of approximately 1 µg/mL.[6]

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or aqueous normal phase (ANP) column is recommended for separating the polar cycloserine from its dimer.[5]

-

Mobile Phase: A gradient of acetonitrile and water (with an acidic modifier like formic acid to improve peak shape and ionization) is typically used.

-

Rationale: Chromatographic separation is crucial to resolve the parent drug from the impurity, preventing ion suppression and allowing for individual mass spectral analysis.

-

-

Mass Spectrometric Detection:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Perform a full scan analysis to identify the protonated molecular ions. The expected ion for the DKP is [M+H]⁺ at m/z 205.09. The parent cycloserine will appear at m/z 103.05.

-

Tandem MS (MS/MS): Isolate the precursor ion at m/z 205.09 and perform collision-induced dissociation (CID). The fragmentation pattern can provide further structural confirmation. Expected fragments for DKPs often involve the loss of CO or cleavage of the side chains.[13]

-

Trustworthiness Check: The observation of a molecular ion at m/z 205.09, exactly double the mass of the cycloserine protonated ion plus two hydrogens minus the mass of two water molecules, provides strong, self-validating evidence of a condensation dimerization event.

NMR Spectroscopy: Defining Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of molecules in solution.[6] For the cycloserine DKP, NMR will confirm the piperazine-2,5-dione core and establish the relative stereochemistry of the side chains.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 2-5 mg of the purified DKP impurity in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable amide (N-H) protons.[6]

-

¹H NMR Acquisition:

-

Expected Signals: The spectrum will be relatively simple. Key signals include the amide protons (δ ~7-9 ppm), the α-protons on the DKP ring, and the protons of the aminoxymethyl side chains.

-

Causality: The chemical shift of the α-protons is highly sensitive to the ring conformation.[6]

-

-

¹³C NMR Acquisition:

-

2D NMR for Unambiguous Assignments:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. This will establish the connectivity within the side chain and link the α-proton to the side chain protons.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to confirm the overall structure. For instance, a correlation from the α-proton to the carbonyl carbon will unequivocally prove the DKP ring structure.[15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (<5 Å), which is essential for determining the conformation and relative stereochemistry. For a cis-DKP (formed from two D-cycloserine molecules), specific NOEs will be observed between the two α-protons and between protons on opposite side chains.[16]

-

Caption: Logic flow for NMR data integration.

X-ray Crystallography: The Definitive Proof

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[17] It provides precise bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth (The Critical Step): This is often the most challenging part of the process.

-

Method: Slow evaporation of a saturated solution of the purified DKP is a common starting point.

-

Solvent Systems: A range of solvents and solvent/anti-solvent pairs should be screened (e.g., water/isopropanol, methanol/ether, DMF/water).

-

Rationale: The goal is to grow a single, defect-free crystal of sufficient size and quality for diffraction. The conformational rigidity of the DKP ring often aids in crystallization.[8]

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is used to calculate an electron density map of the unit cell.

-

Direct methods are typically used to solve the phase problem and generate an initial structural model.[18]

-

The model is then refined to best fit the experimental data, yielding the final structure with high precision.

-

Trustworthiness Check: A successfully solved crystal structure provides an undeniable 3D model of the molecule. Key parameters like the near-planarity or boat conformation of the DKP ring and the cis orientation of the side chains (confirming its origin from two D-cycloserine molecules) serve as the final, authoritative piece of evidence.[14]

Conclusion: A Self-Validating System for Structural Integrity

References

-

Cycloserine - Wikipedia. [Link]

-

Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC - NIH. [Link]

-

Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines | Request PDF - ResearchGate. [Link]

-

Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. [Link]

-

D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. [Link]

-

Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium. [Link]

-

Direct methods and refinement in electron and X-ray crystallography – diketopiperazine revisited | Scilit. [Link]

-

2,5-Diketopiperazine - Wikipedia. [Link]

-

This compound | C6H12N4O4 | CID 6994670 - PubChem - NIH. [Link]

-

Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed. [Link]

-

Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC - NIH. [Link]

-

Diketopiperazines - Baran Lab. [Link]

-

Mass spectrometry study of noncovalent complexes formation of antibiotic cycloserine with N-acetyl-D-glucosamine and ascorbic acid | Biophysical Bulletin. [Link]

-

Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - RSC Publishing. [Link]

-

Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... - ResearchGate. [Link]

-

Metabolomics Reveal d-Alanine:d-Alanine Ligase As the Target of d-Cycloserine in Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

-

What is the mechanism of Cycloserine? - Patsnap Synapse. [Link]

-

N(2)-Substituted D,L-Cycloserine Derivatives: Synthesis and Evaluation as Alanine Racemase Inhibitors | Request PDF - ResearchGate. [Link]

-

Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides - Diva-Portal.org. [Link]

-

Pharmacokinetics of Cycloserine in Rats by HPLC-MS/MS - Hilaris Publisher. [Link]

-

Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations. [Link]

-

Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. [Link]

-

The Crystal Structure of Diketopiperazine | Journal of the American Chemical Society. [Link]

-

ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Request PDF - ResearchGate. [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. [Link]

-

(a) Chemical structure of d-cycloserine and l-cycloserine. (b) Schematic representation of the formation of diastereomer derivative and its chemical structure. - ResearchGate. [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]

-

2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem. [Link]

-

A general synthesis of bis-indolylpiperazine-2,5-diones - PubMed. [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]

Sources

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 4. This compound | C6H12N4O4 | CID 6994670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 9. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. baranlab.org [baranlab.org]

- 15. researchgate.net [researchgate.net]

- 16. diva-portal.org [diva-portal.org]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

An In-Depth Technical Guide to the Biological Activity of Cycloserine Diketopiperazine

Foreword: Charting Unexplored Territory in Diketopiperazine Research

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the biological landscape of cycloserine diketopiperazine, also known by its chemical name, 3,6-bis((aminooxy)methyl)piperazine-2,5-dione. While the parent molecule, D-cycloserine, is a well-documented antibiotic, its dimeric form—the diketopiperazine—remains a frontier of scientific inquiry. This guide is structured not as a mere summary of established facts, but as a forward-looking manual designed to empower researchers to explore the yet-uncharted therapeutic potential of this intriguing molecule. We will proceed from the known—the synthesis and the established activities of its constituent parts—to the unknown, providing the detailed, field-proven methodologies required to systematically investigate its antimicrobial, anticancer, and neuroprotective activities. Our approach is grounded in scientific integrity, acknowledging the current scarcity of direct evidence for the dimer's specific activities while providing a robust framework for its future evaluation.

This compound: From Monomer to Dimer

This compound (CAS 1204-99-5) is a cyclic dipeptide formed from the dimerization of two D-cycloserine molecules.[1][2][3][4] D-cycloserine itself is an antibiotic known to be unstable under certain conditions, which can lead to its conversion into the dimeric form.[1] This dimerization is a critical aspect of the molecule's chemistry and a logical starting point for its synthesis in a laboratory setting.

Conceptual Synthesis Pathway

The most direct synthetic route to this compound is through the controlled dimerization of D-cycloserine. This typically involves a condensation reaction where two molecules of the amino acid cycloserine join to form the stable six-membered diketopiperazine ring. While detailed, peer-reviewed synthesis protocols specifically for this dimer are not abundant in publicly accessible literature, the general principles of diketopiperazine formation from amino acids can be applied. The reaction would likely proceed under conditions that favor amide bond formation, such as heating in a suitable solvent or the use of coupling agents, while carefully controlling the pH to facilitate the cyclization.

Caption: Conceptual synthesis of this compound from D-cycloserine monomers.

Postulated Biological Activities and Methodologies for Investigation

While direct, extensive research on the biological activities of this compound is limited, we can formulate strong hypotheses based on the known properties of its parent compound, D-cycloserine, and the broader class of diketopiperazines. This section will detail these potential activities and, crucially, provide the step-by-step protocols for their investigation.

Antimicrobial Activity: An Inherited Trait?

This protocol is a robust method for quantifying the antimicrobial activity of a test compound.[2][7][8][9][10]

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is chosen for its efficiency in testing a range of concentrations simultaneously and its quantitative nature, providing a clear MIC value.

-

96-Well Plates: These are ideal for high-throughput screening and allow for easy replication and inclusion of controls.

-

Serial Dilution: This ensures a logarithmic concentration gradient, which is essential for accurately determining the lowest concentration that inhibits growth.

-

Growth and Sterility Controls: These are critical for validating the experiment. The growth control ensures the bacteria are viable, while the sterility control confirms that the medium is not contaminated.

Step-by-Step Methodology:

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

-

Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain of interest (e.g., E. coli, S. aureus, M. tuberculosis) overnight in the appropriate broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

-

Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Optionally, use a plate reader to measure the optical density at 600 nm to quantify bacterial growth.

-

Caption: Workflow for determining the antimicrobial activity of this compound.

Anticancer Activity: A Common Trait of Diketopiperazines

Many diketopiperazine derivatives have demonstrated significant anticancer properties.[5] This makes the investigation of this compound's cytotoxic effects on cancer cell lines a logical and promising avenue of research. The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Causality Behind Experimental Choices:

-

MTT Reagent: The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.

-

Cancer Cell Lines: A panel of cell lines (e.g., HeLa, A549, MCF-7) should be used to assess the spectrum of activity.

-

Solubilization Solution: DMSO or another suitable solvent is required to dissolve the insoluble formazan crystals for spectrophotometric quantification.

-

Absorbance Reading: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| Example: HeLa | Cycloserine DKP | 48 | To be determined |

| Example: A549 | Cycloserine DKP | 48 | To be determined |

| Example: MCF-7 | Cycloserine DKP | 48 | To be determined |

| Caption: Example data table for summarizing the anticancer activity of this compound. |

Neuroprotective Activity: A Potential CNS Application

D-cycloserine is known to cross the blood-brain barrier and act as a partial agonist at the glycine site of the NMDA receptor.[5] This suggests that its dimeric form could also have neuroactive properties. Diketopiperazines are being explored for their neuroprotective potential.[14] An in vitro neuroprotection assay using a human neuroblastoma cell line like SH-SY5Y is an excellent model to screen for such effects.[3][4][15][16]

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced injury.

Causality Behind Experimental Choices:

-

SH-SY5Y Cells: This human neuroblastoma cell line is a well-established model for neurodegenerative disease research as they can be differentiated into a more mature neuronal phenotype.

-

Neurotoxin: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide is used to induce cell death, mimicking the pathological conditions of neurodegenerative diseases.

-

Pre-treatment: Pre-treating the cells with the test compound before adding the neurotoxin allows for the assessment of its protective capabilities.

-

Viability Assay: An MTT or similar viability assay is used to quantify the extent of neuroprotection.

Step-by-Step Methodology:

-

Cell Culture and Differentiation (Optional but Recommended):

-

Culture SH-SY5Y cells in a suitable medium.

-

For differentiation, treat the cells with retinoic acid (e.g., 10 µM) for several days to induce a more neuron-like phenotype.

-

-

Cell Seeding:

-

Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of this compound for 2 hours.

-

-

Induction of Neurotoxicity:

-

After the pre-treatment, add a neurotoxin (e.g., a concentration of amyloid-beta 1-42 known to induce approximately 50% cell death) to the wells.

-

Include a control group with the neurotoxin alone and a vehicle control group.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Perform an MTT assay as described in the anticancer protocol to quantify the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the compound at each concentration, relative to the cells treated with the neurotoxin alone.

-

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant, yet largely unexplored, therapeutic potential. While its biological activity profile is not yet defined in the scientific literature, its lineage from the antibiotic D-cycloserine and its membership in the versatile diketopiperazine family strongly suggest that it is a promising candidate for antimicrobial, anticancer, and neuroprotective applications. This guide has provided the foundational knowledge and, more importantly, the detailed experimental frameworks necessary to embark on a systematic investigation of these activities. The protocols outlined herein are robust, validated, and designed to yield the high-quality, quantitative data needed to advance our understanding of this compound. It is our hope that this technical guide will serve as a catalyst for new research, ultimately unlocking the full therapeutic potential of this compound.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 15, 2026, from [Link]

-

Mercer, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 15, 2026, from [Link]

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 15, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

-

Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. Retrieved January 15, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 15, 2026, from [Link]

-

3,6-Bis[(aminooxy)methyl]piperazine-2,5-dione. (n.d.). Advent Chembio. Retrieved January 15, 2026, from [Link]

-

S, L., et al. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]

-

Yulug, B., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. Retrieved January 15, 2026, from [Link]

-

de Freitas, R. M., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS One. Retrieved January 15, 2026, from [Link]

-

An Improved, One-Pot Synthesis of 3,6-Bis(3'-indolyl)- 1 ,4-dimethylpiperazine-2,5-dione. (2025, December 6). Molecules. Retrieved January 15, 2026, from [Link]

-

Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024, August 26). International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]

-

Nicholson, B., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(8), 2051-2059. Retrieved January 15, 2026, from [Link]

-

3,6-Bis[(aminooxy)methyl]piperazine-2,5-dione. (n.d.). Advent Chembio. Retrieved January 15, 2026, from [Link]

-

Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers. (2020, May 4). Journal of Biomolecular Structure and Dynamics. Retrieved January 15, 2026, from [Link]

Sources

- 1. Buy (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione | 16337-02-3 | > 95% [smolecule.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

- 15. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cycloserine Diketopiperazine

Preamble: Beyond the Monomer

D-cycloserine is a molecule of compelling duality. For decades, it has been a cornerstone second-line treatment for multidrug-resistant tuberculosis, with a well-characterized mechanism targeting bacterial cell wall synthesis.[1][2][3][4] Concurrently, its action as a partial agonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors has carved out a niche in neuroscience research, exploring its potential in psychiatric and neurodegenerative disorders.[2][5][6] However, the story of cycloserine is incomplete without a thorough examination of its cyclic dimer, the 3,6-bis(aminoxymethyl)piperazine-2,5-dione, commonly known as cycloserine diketopiperazine (DKP).

This guide moves beyond the established pharmacology of the monomer to provide a deep, technical exploration of its diketopiperazine derivative. The formation of this dimer, both as a degradation product and a potential in vivo metabolite, raises a critical question: is the cycloserine DKP merely an inactive byproduct, a prodrug that reverts to the active monomer, or does it possess a unique mechanism of action in its own right? Evidence, though sparse, points toward the latter, suggesting a distinct biological activity profile that warrants rigorous investigation.[7][8]

This document synthesizes the current, albeit limited, understanding of cycloserine DKP, presents the core hypotheses regarding its mechanism, and provides a practical, protocol-driven roadmap for its definitive elucidation.

Part I: The Foundational Mechanism of D-Cycloserine (Monomer)

To understand the derivative, one must first master the parent compound. D-cycloserine's therapeutic effects stem from two distinct, well-documented mechanisms of action.

Antimicrobial Action: Inhibition of Peptidoglycan Synthesis

D-cycloserine is a structural analog of the amino acid D-alanine, a critical component of the bacterial peptidoglycan cell wall.[2][9][3] This mimicry allows it to competitively inhibit two sequential enzymes essential for the synthesis of the D-Ala-D-Ala dipeptide precursor:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.

By inhibiting these enzymes, D-cycloserine effectively halts the production of essential peptidoglycan precursors, leading to a compromised cell wall and, ultimately, bacterial lysis.[3][4] This targeted action is particularly effective against Mycobacterium tuberculosis.[9]

Caption: Cycloserine DKP as a potential prodrug.

Hypothesis B: Independent Biological Activity

A more compelling hypothesis, supported by preliminary evidence, is that the cycloserine DKP possesses its own intrinsic biological activity, distinct from the monomer. A 1980 study demonstrated that while both D-cycloserine and its dimer could induce tyrosine aminotransferase in intact rats, only the dimer was effective in hypophysectomized rats, strongly suggesting a mechanism of action independent of the systems influenced by the pituitary gland that the monomer relies on. [7] Given the general properties of DKPs, this independent activity could manifest in several ways:

-

Novel Antimicrobial Targets: The rigid, bicyclic structure of the DKP may allow it to bind to different bacterial targets than the monomer, potentially bypassing existing resistance mechanisms.

-

Altered NMDA Receptor Modulation: The DKP's size and stereochemistry would likely result in a different binding affinity and efficacy at the NMDA receptor's glycine site compared to the monomer. It could act as a full agonist, a more potent partial agonist, or even an antagonist. Its enhanced stability and potential for better BBB penetration could lead to a more pronounced neurological effect. [10]3. Action on Other CNS Targets: The broad neuroprotective activity observed in other DKPs suggests that cycloserine DKP might interact with other receptors or signaling pathways in the brain, contributing to a unique neuropharmacological profile. [10][11]

Part IV: A Roadmap for Mechanistic Elucidation - Key Experimental Protocols

Definitively characterizing the mechanism of action of cycloserine DKP requires a systematic experimental approach. The following protocols provide a validated framework for researchers to dissect its activity.

Protocol 1: Stability and Hydrolysis Kinetics of Cycloserine DKP via HPLC-MS

Objective: To determine the rate at which cycloserine DKP hydrolyzes to the monomer under simulated physiological conditions.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of purified cycloserine DKP (e.g., 1 mg/mL) in a minimal amount of DMSO. Prepare a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-